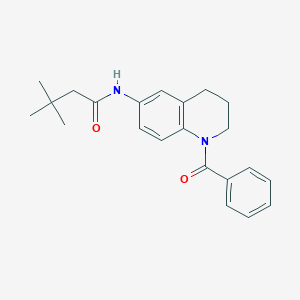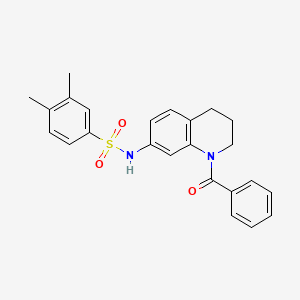
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide (N-benzoyl-THQ) is an organic compound with a wide range of applications in scientific research. It is a derivative of the quinoline family and has a molecular formula of C18H21NO2. This compound has been studied for its potential use in the synthesis of various compounds, as well as for its biochemical and physiological effects.
Mécanisme D'action
N-benzoyl-THQ has been studied for its potential use in the synthesis of various compounds, as well as for its biochemical and physiological effects. It has been shown to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose homeostasis. Additionally, N-benzoyl-THQ has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-benzoyl-THQ has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of various enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cellular processes. Additionally, N-benzoyl-THQ has been shown to modulate the expression of genes involved in the regulation of cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzoyl-THQ has several advantages for use in laboratory experiments. It is a relatively low cost compound, and it is readily available. Additionally, N-benzoyl-THQ is a stable compound and has a long shelf-life. However, there are some limitations to its use in laboratory experiments. N-benzoyl-THQ is a low-solubility compound, and it is prone to hydrolysis in aqueous solutions.
Orientations Futures
N-benzoyl-THQ has a wide range of potential applications in scientific research. Future research should focus on the development of novel applications for this compound, such as its use in the synthesis of new drugs and materials. Additionally, further research should be conducted to explore its potential effects on biochemical and physiological processes. Additionally, future research should focus on the development of more efficient synthesis methods for N-benzoyl-THQ. Finally, further research should explore the potential for N-benzoyl-THQ to be used as a therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
N-benzoyl-THQ can be synthesized through a multi-step reaction sequence. The first step involves the reaction of 1,2,3,4-tetrahydroquinoline (THQ) with benzoyl chloride, which yields N-benzoyl-THQ. The second step involves the reaction of N-benzoyl-THQ with 3,3-dimethylbutanamide, which yields the final product.
Applications De Recherche Scientifique
N-benzoyl-THQ has been studied for its potential use in the synthesis of various compounds, such as acyl-THQs and benzoyl-THQs. These compounds can be used as precursors in the synthesis of drugs, such as anti-cancer agents, and as intermediates in the synthesis of other organic compounds. Additionally, N-benzoyl-THQ has been studied for its potential use in the synthesis of fluorescent dyes and other materials.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)15-20(25)23-18-11-12-19-17(14-18)10-7-13-24(19)21(26)16-8-5-4-6-9-16/h4-6,8-9,11-12,14H,7,10,13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDZTLNSPMCIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-difluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566201.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566209.png)
![2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B6566213.png)
![N-(4-acetylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566219.png)
![methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6566223.png)
![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6566251.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B6566258.png)
![4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566270.png)
![4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566282.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)

![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566304.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566305.png)